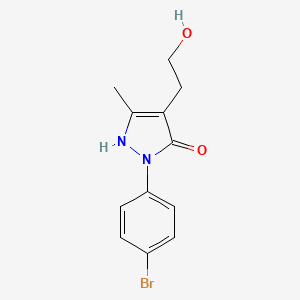

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a unique structure that combines a bromophenyl group, a hydroxyethyl group, and a pyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrazolone intermediate.

Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the pyrazolone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted pyrazolone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or analgesic agent due to its pyrazolone core.

Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the compound within the active site of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- 2-(4-Fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- 2-(4-Methylphenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic properties, making it more reactive in substitution reactions compared to its chloro, fluoro, or methyl analogs. This can be advantageous in designing derivatives with specific biological activities or material properties.

Biologische Aktivität

2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, with the CAS number 885949-90-6, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a bromophenyl group and a hydroxyethyl moiety, which may contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13BrN2O2

- Molecular Weight : 297.15 g/mol

- Melting Point : 171-173 °C

- Boiling Point : Predicted at 420.5 ± 51.0 °C

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it demonstrates moderate to strong activity against bacterial strains, potentially due to the presence of the bromophenyl group which enhances membrane permeability and disrupts bacterial cell walls .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:

- Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis and has been targeted in various therapeutic contexts, including cancer and autoimmune diseases. The compound has shown promising results in inhibiting DHODH activity, suggesting potential applications in immunosuppressive therapies .

- Xanthine Oxidase (XO) : Some derivatives have been tested for XO inhibition, which is relevant for gout treatment due to the enzyme's role in uric acid production. The IC50 values reported for similar compounds indicate moderate inhibition, which could be beneficial for managing hyperuricemia .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its structural features:

- Bromophenyl Group : Enhances lipophilicity, facilitating better interaction with biological membranes.

- Hydroxyethyl Moiety : May contribute to hydrogen bonding with target enzymes or receptors.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMVCZMODFDTQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.